6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a nitro group, a pyrazole ring, and a benzoisoquinoline structure
Preparation Methods
The synthesis of 6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the benzoisoquinoline moiety. Common reagents used in these reactions include nitrating agents, such as nitric acid, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and benzoisoquinoline rings can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
1,3,5-Trimethylpyrazole-containing malonamide derivatives: These compounds exhibit significant biological activities, including insecticidal and acaricidal properties.
1′,3′,3′-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]: A photochromic biocompatible spiropyran molecule.
Properties
Molecular Formula |
C18H14N4O4 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
6-nitro-2-(1,3,5-trimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H14N4O4/c1-9-16(10(2)20(3)19-9)21-17(23)12-6-4-5-11-14(22(25)26)8-7-13(15(11)12)18(21)24/h4-8H,1-3H3 |
InChI Key |
WSRPFSNFNBLSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origin of Product |
United States |
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